

Technical Monograph: 5-Bromoquinolin-2-amine

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Compound of Interest

Compound Name:	5-Bromoquinolin-2-amine
CAS No.:	347146-12-7
Cat. No.:	B1603988

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Physicochemical Profile, Synthetic Architectures, and Application Logic

Executive Summary & Molecular Identity

5-Bromoquinolin-2-amine (CAS: 347146-12-7) represents a high-value heteroaromatic scaffold in medicinal chemistry. Distinguished by its dual-functionality—a nucleophilic amino group at C2 and an electrophilic bromine handle at C5—it serves as a "linchpin" intermediate. This distinct substitution pattern allows for orthogonal functionalization: the amine facilitates amide/urea formation or heterocyclization, while the bromine enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

This guide moves beyond basic data, providing a self-validating synthetic workflow and the mass spectrometric logic required for rigorous characterization.

Molecular Weight Analysis: The Isotope Signature

For researchers relying on LC-MS for validation, the "average" molecular weight is insufficient. The presence of bromine creates a distinct isotopic envelope that serves as a primary confirmation tool.

- Average Molecular Weight: 223.07 g/mol

- Monoisotopic Mass (): 221.979 Da
- Isotopic Pattern: 1:1 doublet (and)

Why this matters: In high-resolution mass spectrometry (HRMS), you will not see a single peak at 223.07. You will observe two peaks of nearly equal intensity at 222.0 and 224.0 (protonated species). Absence of this "twin tower" signature indicates debromination or incorrect synthesis.

Physicochemical Data Sheet

Consolidated quantitative data for bench reference.

Property	Value	Context/Notes
Formula		
Molecular Weight	223.07 g/mol	Used for stoichiometric calculations.
Exact Mass	221.97926 Da	Used for HRMS identification ().
Appearance	Off-white to pale yellow solid	Darkens upon oxidation/light exposure.
Melting Point	138–142 °C	Impurities typically lower this range significantly.
Solubility	DMSO, DMF, MeOH (Hot)	Poor solubility in water; moderate in .
pKa (Predicted)	~4.5 (Quinoline N)	The C2-amine increases basicity relative to quinoline.
Storage	2–8 °C, Inert Atmosphere	Hygroscopic; protect from light.

High-Fidelity Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (

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While direct bromination of quinolin-2-amine is possible, it often suffers from regioselectivity issues (yielding mixtures of 5-, 6-, and 8-bromo isomers). The most robust, self-validating route utilizes 5-bromo-2-chloroquinoline as the starting material. This ensures the bromine is locked at the C5 position before the amine is introduced.

Reaction Logic

The C2 position in 2-chloroquinoline is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The presence of the bromine at C5 further deactivates

the ring, making the C2-chloride slightly less reactive than in unsubstituted quinoline, requiring elevated temperatures or catalysis.

Step-by-Step Protocol

Reagents:

- 5-Bromo-2-chloroquinoline (1.0 eq)
- Ammonia (aqueous 28% or 7N in MeOH) (Excess, ~10–20 eq)
- Solvent: Ethanol or Isopropanol
- Optional Catalyst: Copper(I) oxide (, 5 mol%) if kinetics are sluggish.

Workflow:

- Charge: In a high-pressure sealable tube (or autoclave), dissolve 5-bromo-2-chloroquinoline in ethanol.
- Activation: Add the ammonia solution. If using aqueous ammonia, ensure vigorous stirring to manage the biphasic system.^[1]
- Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours.
 - Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material () should disappear, replaced by a more polar spot (, fluorescent blue under UV).
- Workup:
 - Cool to room temperature.^{[2][3][4]} Carefully vent the vessel (ammonia pressure!).
 - Concentrate the solvent under reduced pressure.

- Resuspend the residue in water (pH > 10).
- Extract with Ethyl Acetate ().[5]
- Purification:
 - Wash combined organics with brine, dry over .[5]
 - Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0 50% EtOAc in Hexane).

Synthetic Pathway Diagram

The following diagram illustrates the transformation logic and the critical decision node regarding starting materials.



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Figure 1: Nucleophilic aromatic substitution pathway converting the chloro-precursor to the target amine.

Analytical Characterization Logic

To validate the synthesized compound, rely on the following spectroscopic markers.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)

- Amine Protons: Look for a broad singlet around

6.5–7.0 ppm (

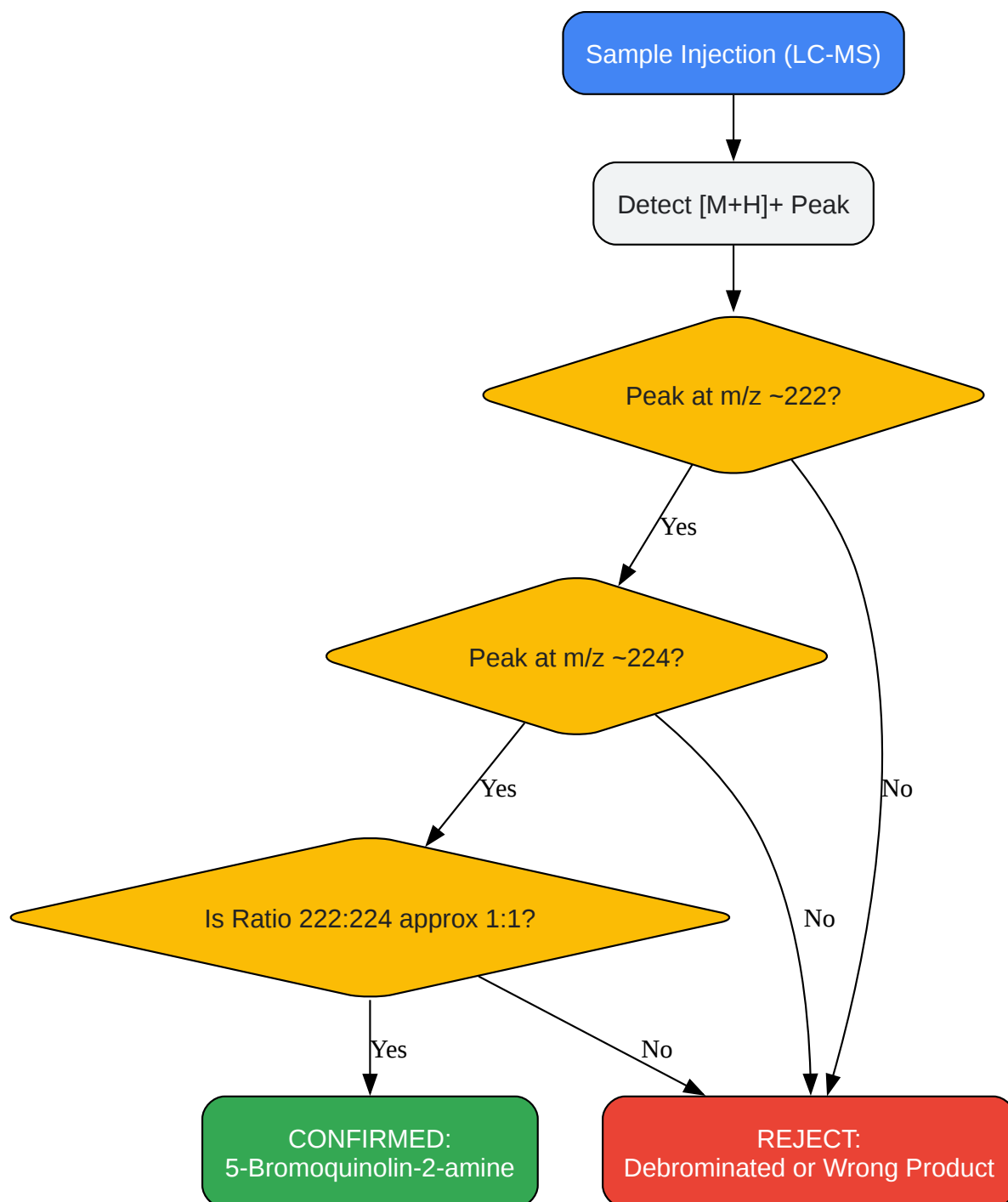
). This signal disappears upon

shake.

- C3/C4 Protons: The thiophene-like doublet pattern of the pyridine ring (C3 and C4) is characteristic. C4 is deshielded (~8.0 ppm) compared to C3 (~6.8 ppm).
- Coupling Constants: The C5-Br substitution breaks the symmetry of the benzene ring. Expect an ortho-coupling (Hz) between H7 and H8, and a meta-coupling (Hz) between H6 and H8.

Mass Spectrometry (LC-MS) Logic

The diagram below details the decision tree for validating the mass spectrum, specifically the bromine isotope effect.



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Figure 2: Mass Spectrometry validation algorithm relying on the characteristic bromine isotopic doublet.

Applications in Drug Discovery

The **5-bromoquinolin-2-amine** scaffold is not an endpoint but a gateway. Its utility lies in its ability to access complex chemical space.

- Kinase Inhibition: The 2-aminoquinoline motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., VEGFR-2 inhibitors).
- Fluorescent Probes: Quinoline derivatives are inherently fluorescent. Functionalization at C5 can tune the emission wavelength, making them useful for designing metal ion sensors (,).
- Divergent Synthesis:
 - C2-Amine: Reacts with acyl chlorides to form amides (H-bond donors/acceptors).
 - C5-Bromine:[6] Undergoes Suzuki coupling to add aryl groups, increasing lipophilicity and target affinity.

References

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